molecular formula C10H12BrF B8570125 5-(3-Bromopropyl)-2-fluorotoluene

5-(3-Bromopropyl)-2-fluorotoluene

Cat. No.: B8570125
M. Wt: 231.10 g/mol
InChI Key: GKJMTSWQEMGGLT-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-2-fluorotoluene is a halogenated aromatic compound featuring a toluene backbone substituted with a fluorine atom at the 2-position and a 3-bromopropyl chain at the 5-position.

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

4-(3-bromopropyl)-1-fluoro-2-methylbenzene

InChI

InChI=1S/C10H12BrF/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3

InChI Key

GKJMTSWQEMGGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)-2-fluorotoluene typically involves the bromination of 4-fluoro-3-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-2-fluorotoluene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: The major product is 4-fluoro-3-methylbenzoic acid.

    Reduction: The major product is 1-(3-Propyl)-4-fluoro-3-methylbenzene.

Scientific Research Applications

5-(3-Bromopropyl)-2-fluorotoluene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-2-fluorotoluene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine and methyl groups influence the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-(3-Bromopropyl)-2-fluorotoluene:

(3-Bromopropyl)benzene
  • Structure : Benzene ring with a 3-bromopropyl substituent.
  • CAS Number : 637-59-2 .
  • Key Differences : Lacks the fluorine atom and methyl group present in this compound.
  • Reactivity : The bromopropyl chain undergoes nucleophilic substitution (e.g., in coupling with sulfones to form enamines, as seen in and ) .
3-Bromo-4-fluorotoluene
  • Structure : Toluene with bromine at the 3-position and fluorine at the 4-position.
  • CAS Number: Not explicitly provided, but systematic naming aligns with 2-Bromo-1-fluoro-4-methylbenzene ().
  • Key Differences : Isomeric fluorine placement (4-position vs. 2-position in the target compound) alters electronic effects.
  • Applications : Used in Suzuki-Miyaura couplings due to halogen reactivity; fluorine enhances electrophilicity at specific sites .
2-(3-Bromopropyl)furan
  • Structure : Furan ring substituted with a 3-bromopropyl chain.
  • Reactivity: Participates in diastereoselective syntheses of oxazolo-pyridinones ().
  • Key Differences : Aromatic oxygen in furan increases electron density compared to toluene, altering reaction pathways .

Comparative Data Table

Compound Molecular Formula CAS Number Key Substituents Key Reactivity/Applications
This compound C₁₀H₁₁BrF Not provided 2-F, 5-(3-Bromopropyl) Intermediate for heterocycles
(3-Bromopropyl)benzene C₉H₁₁Br 637-59-2 3-Bromopropyl Nucleophilic substitution reactions
3-Bromo-4-fluorotoluene C₇H₆BrF 106-28-5* 3-Br, 4-F, 1-CH₃ Cross-coupling reactions
2-(3-Bromopropyl)furan C₇H₉BrO Not provided 3-Bromopropyl, furan Diastereoselective enamine synthesis

*CAS inferred from .

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